2,6-Diamino-5-hydroxyhexanoic acid hydrochloride
Overview
Description
Mechanism of Action
Target of Action
DL-5-Hydroxylysine hydrochloride is a racemic mixture of D- and L- enantiomers of 5-hydroxylysine . It may be used as potential target markers for radical-induced protein oxidation .
Mode of Action
It is known to be a constituent of collagen , suggesting that it may play a role in the formation and stabilization of collagen structures.
Biochemical Pathways
Given its role as a constituent of collagen , it may be involved in the biosynthesis and cross-linking of collagen fibers, which are crucial for the structural integrity of various tissues.
Result of Action
Given its role as a constituent of collagen , it may contribute to the structural integrity of various tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-5-Hydroxylysine hydrochloride can be synthesized through various chemical routes. One common method involves the hydroxylation of lysine. The reaction typically requires specific catalysts and controlled conditions to ensure the hydroxylation occurs at the desired position on the lysine molecule .
Industrial Production Methods
In industrial settings, the production of DL-5-Hydroxylysine hydrochloride involves large-scale chemical synthesis. The process includes the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
DL-5-Hydroxylysine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups on the molecule are replaced with other groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
DL-5-Hydroxylysine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a marker for radical-induced protein oxidation.
Biology: Studied for its role in amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential in understanding metabolic pathways and disease mechanisms.
Industry: Utilized in the synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
L-Lysine dihydrochloride: Another lysine derivative used in various biochemical applications.
5-Aminolevulinic acid hydrochloride: A compound with similar structural features and applications in peptide synthesis
Uniqueness
DL-5-Hydroxylysine hydrochloride is unique due to its specific hydroxylation pattern, which makes it a valuable marker for studying radical-induced protein oxidation. Its racemic mixture of D- and L- enantiomers also adds to its distinct properties compared to other lysine derivatives .
Properties
IUPAC Name |
2,6-diamino-5-hydroxyhexanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3.ClH/c7-3-4(9)1-2-5(8)6(10)11;/h4-5,9H,1-3,7-8H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXVOTKVFFAZQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884582 | |
Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13204-98-3 | |
Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13204-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13204-98-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-DL-lysine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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